An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. It includes structured data tables, comprehensive experimental protocols, and visualizations to aid in the characterization of this and related thiophene derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. These predictions are derived from the known spectral characteristics of thiophene-based compounds with similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Thiophene-H |
| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.5 - 2.7 | Singlet | 3H | -S-CH₃ |
| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C =O (Ester) |
| 145 - 155 | C -S-CH₃ (Thiophene) |
| 135 - 145 | C -COOEt (Thiophene) |
| 120 - 130 | C -H (Thiophene) |
| 115 - 125 | C -CN (Thiophene) |
| 110 - 120 | C ≡N (Cyano) |
| 60 - 65 | -O-CH₂ -CH₃ |
| 15 - 20 | -S-CH₃ |
| 10 - 15 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 - 2240 | Strong | C≡N stretch (Cyano) |
| ~1710 - 1730 | Strong | C=O stretch (Ester) |
| ~1500 - 1550 | Medium | C=C stretch (Thiophene ring) |
| ~1400 - 1450 | Medium | C-H bend (Alkyl) |
| ~1200 - 1300 | Strong | C-O stretch (Ester) |
| ~650 - 750 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~227 | [M]⁺ (Molecular Ion) |
| ~198 | [M - C₂H₅]⁺ |
| ~182 | [M - OCH₂CH₃]⁺ |
| ~154 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1][4]
-
Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Cap the NMR tube securely.[1]
-
-
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[1]
-
Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Protocol:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4]
-
Set the spectral width to approximately 200-250 ppm to cover the expected range of carbon chemical shifts.[4][5]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
FT-IR Spectroscopy Protocol:
-
Record a background spectrum of the empty sample compartment.[7]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]
-
The final spectrum is presented as absorbance or transmittance versus wavenumber.[9][10]
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[12]
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11][13]
-
A detector records the abundance of each ion, generating a mass spectrum.[11][13]
-
Visualizations
Diagram 1: Chemical Structure of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
Caption: Structure of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate.
Diagram 2: General Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
Diagram 3: Functional Groups and Their Spectroscopic Signatures
Caption: Correlation of functional groups to their expected spectroscopic signals.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. memphis.edu [memphis.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
